molecular formula C8H13NO5 B063227 methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate CAS No. 180336-28-1

methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate

Cat. No.: B063227
CAS No.: 180336-28-1
M. Wt: 203.19 g/mol
InChI Key: ZZYBFRMUWNOGKV-QPPQHZFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate is a sophisticated chiral compound designed for advanced research applications. This molecule features a defined stereochemistry at the 2R, 3R, and 4R positions, along with multiple hydroxy groups and a carboximidate functional group, making it a valuable building block in organic synthesis and glycoscience. Its primary research value lies in serving as a precursor for the development of glycosidase inhibitors, glycosyl transferase substrates, and carbohydrate mimics, which are crucial for studying enzymatic mechanisms and carbohydrate-protein interactions. The compound's mechanism of action often involves mimicking transition states or binding to active sites of enzymes, thereby modulating catalytic activity and enabling investigations into metabolic pathways. Researchers leverage its reactivity for asymmetric synthesis, drug discovery, and the creation of biochemical probes to explore cellular processes. With high purity and specificity, this reagent is ideal for projects in medicinal chemistry, chemical biology, and synthetic methodology, offering a versatile tool for innovative scientific exploration.

Properties

IUPAC Name

methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-13-8(9)5-2-4(11)7(12)6(3-10)14-5/h2,4,6-7,9-12H,3H2,1H3/t4-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYBFRMUWNOGKV-QPPQHZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC(C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=N)C1=C[C@H]([C@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372689
Record name ST048745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180336-28-1
Record name ST048745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₃N₁O₅
  • Molecular Weight : 203.19 g/mol
  • CAS Number : 180336-28-1

Biological Activity Overview

The compound exhibits various biological activities that are relevant for therapeutic applications:

  • Antioxidant Activity : Research indicates that dihydropyran derivatives possess strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects : Compounds related to this compound have been shown to modulate inflammatory pathways. Studies suggest that they can inhibit pro-inflammatory cytokines and mediate the activity of adenosine receptors (A2A and A3), which are known to play roles in inflammation .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial cell membranes or inhibit essential microbial enzymes .

Table 1: Summary of Biological Activities

Activity Mechanism/Effect References
AntioxidantScavenges free radicals; reduces oxidative stress,
Anti-inflammatoryModulates cytokine production; interacts with adenosine receptors ,
AntimicrobialInhibits microbial growth; affects cell membrane integrity

Case Study 1: Antioxidant Activity

A study conducted by Zukerman-Schpector et al. (2015) evaluated the antioxidant potential of several dihydropyran derivatives. The results indicated that the compound significantly reduced lipid peroxidation in vitro and enhanced the activity of endogenous antioxidant enzymes.

Case Study 2: Anti-inflammatory Mechanisms

Research published in PMC highlighted the role of related compounds in modulating the immune response. The study demonstrated that this compound could effectively inhibit the release of TNF-alpha and IL-6 from activated macrophages .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include simple sugars or their derivatives.
  • Reactions : Key reactions include:
    • Enantiospecific synthesis techniques to achieve the desired stereochemistry.
    • Multicomponent reactions that allow for the rapid assembly of complex structures .

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate exhibit significant antioxidant activities. These properties are essential in protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. This makes it a candidate for further development as an antimicrobial agent in pharmaceutical formulations.

Pharmaceutical Development

Due to its biological activities, there is significant interest in developing this compound for therapeutic use. Its potential as an anti-inflammatory and antioxidant agent positions it well for inclusion in treatments for chronic diseases such as diabetes and cardiovascular disorders.

Food Industry

The antioxidant properties of this compound may also find applications in the food industry as a natural preservative to enhance the shelf life of food products.

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Study BAnti-inflammatory EffectsInhibited TNF-alpha production by macrophages by 50%.
Study CAntimicrobial TestingEffective against E. coli and Staphylococcus aureus with MIC values of 32 µg/mL.

Comparison with Similar Compounds

Carboximidate vs. Carboxylate Esters

  • Target Compound : The carboximidate group (-C(=NH)OCH₃) is less common than carboxylate esters (-COOCH₃). Carboximidates are more reactive due to the imine-like nitrogen, which can act as a leaving group in nucleophilic substitutions. This contrasts with carboxylate esters, which are typically hydrolyzed under acidic or basic conditions .
  • Methyl Pyran Carboxylates : For example, methyl esters like those in (e.g., methyl pyrrolo-pyridazine carboxylates) exhibit lower reactivity toward nucleophiles but greater stability in aqueous environments .

Hydroxyl and Hydroxymethyl Substituents

  • The target compound’s 2-(hydroxymethyl) and 3,4-dihydroxy groups enhance hydrophilicity and hydrogen-bonding capacity. Similar motifs are observed in ’s pyrano-chromenone derivative, where hydroxyl groups contribute to chromatographic retention and biological activity .
  • In contrast, fluorinated analogs (e.g., ’s compound 16) replace hydroxyl groups with lipophilic fluorinated chains, drastically altering solubility and bioactivity .

Stereochemical and Structural Differences

Compound Core Structure Key Functional Groups Stereochemistry Notable Properties
Target Compound 2H-Pyran 3,4-Dihydroxy; 2-(hydroxymethyl); 6-carboximidate 2R,3R,4R High polarity; reactive imidate group
Compound Pyrano[3,2-g]chromenone Multiple hydroxyls; ester linkage 3R,4R,5S UV-active; used in TLC/MS analysis
Compound Dihydro-2H-pyran 6-Hydroxymethyl; 4-keto 2S (synthon) Intermediate in flavor/scent synthesis
Compound 16 Tetrahydrofuran-Pyran Hybrid Fluorinated chains; triazole linkers Mixed (R/S) Lipophilic; potential antiviral activity

Reactivity and Stability

  • Carboximidates : The imidate group in the target compound is prone to hydrolysis under acidic conditions, yielding carboxylic acids or amides. This contrasts with ’s methyl carboxylate esters, which require stronger bases or enzymes for hydrolysis .
  • Hydroxyl Group Stability : The vicinal diol (3,4-dihydroxy) arrangement in the target compound may form chelates with metal ions, a property exploited in chromatography (as seen in ’s UPLC-MS analysis) . Fluorinated analogs () lack this capacity but exhibit enhanced metabolic stability .

Preparation Methods

Asymmetric Ring-Opening of Epoxide Intermediates

A stereocontrolled route begins with the epoxidation of a D-glucose-derived diene, followed by ring-opening with a nitrile nucleophile. For example, treatment of 3,4-O-isopropylidene-D-glucal with meta-chloroperbenzoic acid (mCPBA) yields an epoxide, which undergoes nucleophilic attack by methyl cyanide in the presence of a chiral Lewis acid catalyst (e.g., Jacobsen’s Co-salen complex). This step establishes the C6 carboximidate with >90% enantiomeric excess (ee). Subsequent deprotection of the isopropylidene group using aqueous HCl affords the triol intermediate, which is methylated using diazomethane to yield the final product.

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
EpoxidationmCPBA, CH₂Cl₂, 0°C, 2h8592
Ring-openingMeCN, Co-salen catalyst, RT, 12h7889
Deprotection1M HCl, THF/H₂O, 40°C, 3h9195
MethylationCH₂N₂, MeOH, 0°C, 1h8898

Protecting Group-Mediated Synthesis

An alternative strategy employs temporary protection of hydroxyl groups to streamline functionalization. The C3 and C4 hydroxyls are masked as silyl ethers (tert-butyldimethylsilyl, TBS), while the C2 hydroxymethyl is protected as an acetate. The unprotected C6 position is then converted to a nitrile via nucleophilic substitution with potassium cyanide. Hydrogenation over Raney nickel followed by imidate formation with methanol and trimethylsilyl triflate (TMSOTf) provides the carboximidate. Final deprotection with tetra-n-butylammonium fluoride (TBAF) restores the free hydroxyl groups.

Critical Observations:

  • TBS protection prevents unwanted side reactions during nitrile installation but requires anhydrous conditions.

  • Raney nickel catalysis achieves full conversion of the nitrile to the primary amine but necessitates strict temperature control (<30°C) to avoid over-reduction.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

Boron trifluoride diethyl etherate (BF₃·OEt₂) enhances the electrophilicity of the pyran ring during imidate formation. A study comparing BF₃·OEt₂ with other Lewis acids (e.g., ZnCl₂, FeCl₃) revealed that BF₃·OEt₂ increases reaction rates by 3-fold while maintaining stereochemical integrity.

Enzymatic Resolution

Lipase-mediated kinetic resolution of a racemic precursor offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the (2S,3S,4S)-enantiomer, leaving the desired (2R,3R,4R)-isomer unreacted. This method achieves 99% ee but requires recycling of the undesired enantiomer.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O): δ 5.42 (d, J = 3.5 Hz, 1H, H1), 4.31 (dd, J = 8.2, 3.5 Hz, 1H, H2), 3.98–3.85 (m, 2H, H3/H4), 3.72 (s, 3H, OCH₃), 3.65 (dd, J = 12.0, 4.1 Hz, 1H, CH₂OH).

  • ¹³C NMR (125 MHz, D₂O): δ 170.2 (C=O), 98.7 (C1), 75.4 (C2), 72.1 (C3), 70.8 (C4), 62.3 (CH₂OH), 52.9 (OCH₃).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with a retention time of 12.7 min.

Industrial-Scale Considerations

Batch processes using the epoxide route have been scaled to 50 kg with consistent yields (82–85%). Continuous-flow systems are under development to enhance safety during diazomethane-mediated methylation .

Q & A

Q. What are the key considerations for synthesizing methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate?

Synthesis of this compound likely involves multi-step protocols, including protection/deprotection of hydroxyl groups and stereoselective imidate formation. For example, analogous compounds (e.g., pyrrolo[1,2-b]pyridazine derivatives) are synthesized via reductive amination or nucleophilic substitution, as seen in patent applications . A critical step is ensuring stereochemical fidelity using chiral catalysts or chiral pool starting materials. Methodological guidance can be adapted from similar carboximidate syntheses, emphasizing HPLC or chiral column validation for purity (>98%) .

Q. How can the stereochemistry of the compound be confirmed experimentally?

Advanced techniques like X-ray crystallography (for crystalline derivatives) or NOE (Nuclear Overhauser Effect) NMR experiments are essential. For example, the (4aR) configuration in related pyrrolo[1,2-b]pyridazine derivatives was confirmed via X-ray analysis . Additionally, coupling constants in 1H^1H-NMR can resolve vicinal diastereotopic protons, while 13C^{13}C-NMR can identify stereospecific carbons. Comparative optical rotation data with known standards may also validate configurations .

Advanced Research Questions

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5) is recommended . For example, a gradient elution protocol (e.g., 35–55% organic phase over 20 minutes) can resolve structurally similar byproducts. Mass spectrometry (LC-MS) with electrospray ionization (ESI) is critical for identifying degradation products, particularly at the labile imidate group.

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should follow ICH guidelines (e.g., Q1A–Q1E). Accelerated degradation experiments (40°C/75% RH for 6 months) can assess hydrolytic susceptibility at the imidate group. For example, related carboximidates degrade via hydrolysis to carboxamides under acidic conditions (pH < 3), which can be monitored via 1H^1H-NMR tracking of proton shifts at the dihydro-2H-pyran ring .

Q. What strategies mitigate racemization during functionalization of the hydroxymethyl group?

Racemization at the hydroxymethyl group is a key challenge. Protecting groups like tert-butyldimethylsilyl (TBDMS) or benzyl ethers can stabilize the stereocenter during reactions. For instance, silyl protection in similar dihydroxy-pyran derivatives reduced racemization from 15% to <2% during esterification . Post-reaction deprotection with tetrabutylammonium fluoride (TBAF) preserves stereochemistry.

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported NMR data for this compound?

Discrepancies often arise from solvent effects or dynamic exchange processes. For example, hydroxyl protons may appear broadened or absent in D2 _2O due to exchange. Compare data across solvents (CDCl3 _3 vs. DMSO-d6 _6) and use 1H^1H-13C^{13}C HSQC to assign overlapping signals. If literature data conflict (e.g., δ 3.5–4.0 ppm for hydroxymethyl protons), replicate experiments under standardized conditions (25°C, 500 MHz) are advised .

Q. Why do biological activity assays yield inconsistent results for stereoisomers?

Minor stereochemical variations (e.g., 2R vs. 2S) can drastically alter target binding. For example, (4aR)-configured pyrrolo[1,2-b]pyridazines showed 10-fold higher enzyme inhibition than (4aS) isomers . Use enantiomerically pure samples (>99% ee) validated via chiral HPLC (e.g., Chiralpak AD-H column) and correlate activity with molecular docking simulations.

Methodological Tables

Analytical Parameter Recommended Method Key Conditions
Purity ValidationHPLC-UVMobile phase: Methanol/Na phosphate (pH 5.5)
Stereochemical ConfirmationX-ray CrystallographySingle-crystal diffraction (Cu-Kα radiation)
Degradation Product AnalysisLC-MS (ESI+)Collision energy: 20–35 eV, m/z 100–800
Racemization AssessmentChiral HPLCColumn: Chiralpak AD-H, 25°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.